molecular formula C8H5F3KNO3 B1463095 Potassium 5-cyano-1,1,1-trifluoro-6-methoxy-6-oxo-2,4-hexadien-2-olate CAS No. 1001924-23-7

Potassium 5-cyano-1,1,1-trifluoro-6-methoxy-6-oxo-2,4-hexadien-2-olate

Cat. No.: B1463095
CAS No.: 1001924-23-7
M. Wt: 259.22 g/mol
InChI Key: IXRHCURKWVAHME-VLNBYUBWSA-M
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Description

Potassium 5-cyano-1,1,1-trifluoro-6-methoxy-6-oxo-2,4-hexadien-2-olate is a chemical compound with the CAS Number: 1001924-23-7 . It has a molecular weight of 259.23 and its IUPAC name is potassium (2Z,4E)-5-cyano-1,1,1-trifluoro-6-methoxy-6-oxo-2,4-hexadien-2-olate . The compound is available in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6F3NO3.K/c1-15-7(14)5(4-12)2-3-6(13)8(9,10)11;/h2-3,13H,1H3;/q;+1/p-1/b5-2+,6-3-; . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical and Chemical Properties Analysis

The compound is a solid . The country of origin is GB .

Scientific Research Applications

Luminescence Properties of Potassium Salts

Potassium salts, including those similar to Potassium 5-cyano-1,1,1-trifluoro-6-methoxy-6-oxo-2,4-hexadien-2-olate, have been studied for their luminescence properties. For instance, salts of 3-cyano-4-dicyanomethylene-5-oxo-4,5-dihydro-1H-pyrrol-2-olate with alkali metals like Na, K, and Rb, exhibit interesting luminescence characteristics. These properties are influenced by the nature of the cation and the solvent's dielectric constant, with emission maxima in the solid state varying based on structural features and the distance between stacked anions (Tafeenko et al., 2009).

Structural Insights from Potassium Salts

The crystal structure of potassium salts similar to this compound reveals insights into electron acceptance capabilities and three-dimensional hydrogen-bonded chains formation. These structural characteristics, driven by steric crowding among cyano groups and potassium ion coordination, shed light on potential applications in materials science (Tafeenko et al., 2003).

Therapeutic Potentials in Liver Fibrosis

Compounds with structural similarities to this compound, such as potassium 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-olate, have shown promise as therapeutic agents for liver fibrosis. These compounds demonstrate significant antifibrotic and anti-inflammatory actions, suggesting potential for novel therapeutic applications (Elisa Feller Gonçalves da Silva et al., 2020).

Applications in Synthesis and Material Science

Research into related potassium salts and cyano-acetic acid derivatives has led to the development of novel synthetic pathways and materials. These studies offer insights into the recyclization processes and the synthesis of highly functionalized compounds, highlighting the versatility and potential applications of potassium salts in organic synthesis and material science (Shipilovskikh & Rubtsov, 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Mechanism of Action

and is also known as potassium 5-cyano-1,1,1-trifluoro-6-methoxy-6-oxo-2,4-hexadien-2-olate .

Biochemical Analysis

Biochemical Properties

Potassium 5-cyano-1,1,1-trifluoro-6-methoxy-6-oxo-2,4-hexadien-2-olate plays a significant role in biochemical reactions. It interacts with enzymes such as human uridine phosphorylase-1 (hUP1), which controls the cell concentration of uridine, a natural pyrimidine nucleoside involved in RNA synthesis . The compound acts as a potent inhibitor of hUP1, thereby modulating the levels of uridine within cells. This interaction is crucial for understanding its biochemical properties and potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In HepG2 cells, a human hepatocellular carcinoma cell line, the compound reduces cell proliferation through cell cycle arrest and senescence . It increases intracellular uridine levels, which is essential for maintaining reduced cell proliferation during chronic treatment. These effects highlight the compound’s potential as a biochemical modulator in cancer therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with hUP1. By inhibiting this enzyme, the compound increases intracellular uridine levels, which in turn affects RNA synthesis and other cellular processes . This inhibition leads to cell cycle arrest and senescence, thereby reducing cell proliferation. Understanding this molecular mechanism is crucial for developing targeted therapies using this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its inhibitory effects on cell proliferation during chronic treatment, indicating its stability and sustained activity . These temporal effects are essential for designing long-term experiments and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of the compound may lead to toxic or adverse effects, while lower doses may be insufficient to achieve the desired therapeutic outcomes . Understanding the dosage effects is crucial for determining the optimal therapeutic window and minimizing potential side effects.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate uridine levels within cells. By inhibiting hUP1, the compound affects the metabolic flux of uridine and other related metabolites . This interaction is essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation within specific cellular compartments . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic efficacy.

Subcellular Localization

This compound is localized within specific subcellular compartments, which affects its activity and function. The compound may be directed to particular organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Properties

IUPAC Name

potassium;(2Z,4E)-5-cyano-1,1,1-trifluoro-6-methoxy-6-oxohexa-2,4-dien-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3.K/c1-15-7(14)5(4-12)2-3-6(13)8(9,10)11;/h2-3,13H,1H3;/q;+1/p-1/b5-2+,6-3-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRHCURKWVAHME-VLNBYUBWSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC=C(C(F)(F)F)[O-])C#N.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/C=C(/C(F)(F)F)\[O-])/C#N.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3KNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Potassium 5-cyano-1,1,1-trifluoro-6-methoxy-6-oxo-2,4-hexadien-2-olate
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